molecular formula C19H22ClN3O2 B4633878 N-(3-CHLORO-4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

N-(3-CHLORO-4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

Cat. No.: B4633878
M. Wt: 359.8 g/mol
InChI Key: OMOKERBXTHRVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methylphenyl)-N’-[4-(morpholinomethyl)phenyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings One of these rings contains a chlorine and a methyl group, while the other is substituted with a morpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-N’-[4-(morpholinomethyl)phenyl]urea typically involves the reaction of 3-chloro-4-methylaniline with 4-(morpholinomethyl)phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-N’-[4-(morpholinomethyl)phenyl]urea may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The starting materials are fed into the reactor at controlled rates, and the reaction conditions are carefully monitored to ensure consistent product quality. The use of automated purification systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-N’-[4-(morpholinomethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

    Medicine: The compound’s structural features make it a potential lead compound for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s unique properties may be exploited in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-[4-(morpholinomethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with a receptor, altering its signaling activity and leading to downstream effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(3-chloro-4-methylphenyl)-N’-phenylurea: Lacks the morpholinomethyl group, resulting in different chemical and biological properties.

    N-(4-morpholinomethylphenyl)-N’-phenylurea:

    N-(3-chloro-4-methylphenyl)-N’-[4-(dimethylaminomethyl)phenyl]urea: Contains a dimethylaminomethyl group instead of a morpholinomethyl group, which may affect its interaction with biological targets.

Uniqueness: N-(3-chloro-4-methylphenyl)-N’-[4-(morpholinomethyl)phenyl]urea is unique due to the presence of both the chlorine and methyl groups on one aromatic ring and the morpholinomethyl group on the other. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-2-5-17(12-18(14)20)22-19(24)21-16-6-3-15(4-7-16)13-23-8-10-25-11-9-23/h2-7,12H,8-11,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOKERBXTHRVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-CHLORO-4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
N-(3-CHLORO-4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-CHLORO-4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-CHLORO-4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-CHLORO-4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Reactant of Route 6
Reactant of Route 6
N-(3-CHLORO-4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.